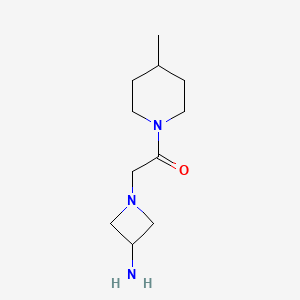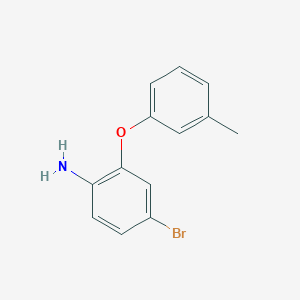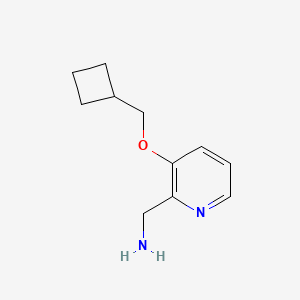
(3-(Cyclobutylméthoxy)pyridin-2-yl)méthanamine
Vue d'ensemble
Description
(3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antifibrotique
Ce composé a été étudié pour ses effets antifibrotiques potentiels. Des recherches indiquent que les dérivés de cette molécule peuvent inhiber l'expression du collagène et réduire la teneur en hydroxyproline dans les milieux de culture cellulaire, suggérant une voie prometteuse pour le développement de nouveaux médicaments antifibrotiques .
Synthèse catalysée au cuivre
Dans le domaine de la chimie organique, ce composé sert de précurseur dans les processus de synthèse catalysés au cuivre. Il est impliqué dans l'oxydation de Csp3-H en pyridin-2-yl-méthanones avec de l'eau dans des conditions douces, ce qui constitue une étape importante dans la synthèse de cétones aromatiques .
Chimie médicinale
Le fragment pyridin-2-yl, qui fait partie de la structure de ce composé, est une structure privilégiée en chimie médicinale. Il est utilisé dans la conception de bibliothèques de nouveaux composés hétérocycliques présentant des activités biologiques potentielles, notamment des composés antimicrobiens, antiviraux, antitumoraux et antifibrotiques .
Applications pharmacologiques
En pharmacologie, les dérivés du composé sont explorés pour une large gamme d'activités. Les dérivés de la pyrimidine, par exemple, présentent des activités biologiques et pharmaceutiques diverses, qui sont cruciales dans la découverte et le développement de médicaments .
Biologie chimique
Le composé est également important en biologie chimique pour la construction de nouvelles bibliothèques de composés hétérocycliques. Ces bibliothèques sont essentielles pour identifier de nouvelles molécules présentant des activités biologiques potentielles, qui peuvent être développées davantage en agents thérapeutiques .
Biochimie
En biochimie, le composé est utilisé pour étudier les voies et les interactions biochimiques, en particulier dans le contexte de la fibrose. L'inhibition de l'expression du collagène et de la teneur en hydroxyproline est un domaine d'intérêt majeur, qui peut conduire à des informations sur le traitement des maladies fibrotiques .
Propriétés
IUPAC Name |
[3-(cyclobutylmethoxy)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-7-10-11(5-2-6-13-10)14-8-9-3-1-4-9/h2,5-6,9H,1,3-4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDGHXVCOHCONJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(N=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


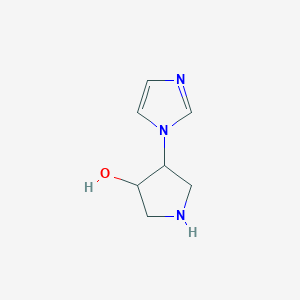
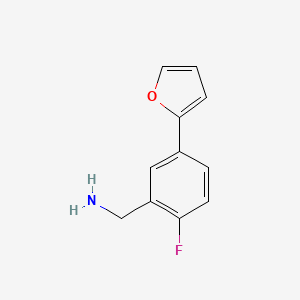
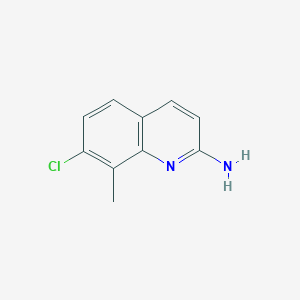
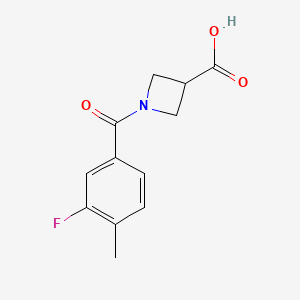
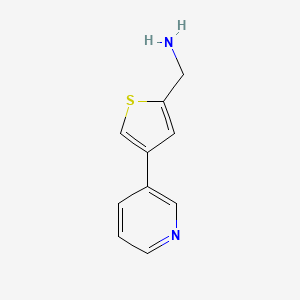
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}acetic acid](/img/structure/B1489825.png)
![1-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1489828.png)
![1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1489829.png)
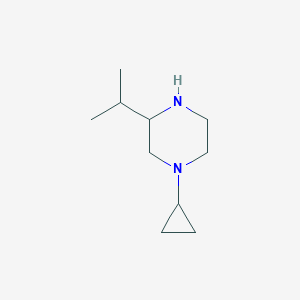
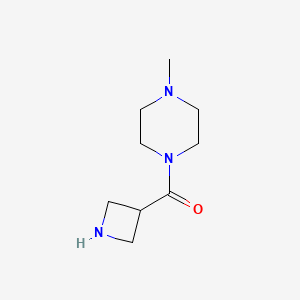
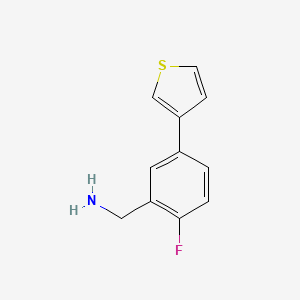
![1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489836.png)
